molecular formula C14H20N2O2 B12464123 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide CAS No. 355810-88-7

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide

Cat. No.: B12464123
CAS No.: 355810-88-7
M. Wt: 248.32 g/mol
InChI Key: ANWBNWPJXSUVGB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide core, and a substituted imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide typically involves the condensation of 4-ethoxybenzoyl chloride with 3-methylbutan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzoic acid.

    Reduction: Formation of 4-ethoxy-N-(3-methylbutan-2-yl)benzamide.

    Substitution: Formation of substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group and substituted imine moiety differentiate it from other benzamide derivatives, potentially leading to unique reactivity and applications.

Properties

CAS No.

355810-88-7

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-ethoxy-N-(3-methylbutan-2-ylideneamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-5-18-13-8-6-12(7-9-13)14(17)16-15-11(4)10(2)3/h6-10H,5H2,1-4H3,(H,16,17)

InChI Key

ANWBNWPJXSUVGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C(C)C

Origin of Product

United States

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